molecular formula C23H22N4O5S B12502358 Benzhydryl 3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Benzhydryl 3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate

Cat. No.: B12502358
M. Wt: 466.5 g/mol
InChI Key: PHGXFQIAGFMIHJ-UHFFFAOYSA-N
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Description

Tazobactam Diphenylmethyl Ester is a chemical compound that serves as a key intermediate in the synthesis of Tazobactam, a well-known β-lactamase inhibitor. Tazobactam is often combined with β-lactam antibiotics to enhance their efficacy against β-lactamase-producing bacteria, which are resistant to many antibiotics. This compound is crucial in the pharmaceutical industry for the production of effective antibiotic treatments.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of Tazobactam Diphenylmethyl Ester involves several synthetic routes. One common method includes the use of 3-methyl-2-oxo-4-(2-benzothiazole disulfide)-1-azetidinyl-3-butenoic acid diphenylmethyl ester as a starting material. This compound undergoes a bromination ring-closing reaction, followed by a nucleophilic substitution reaction with triazole silver, and finally an oxidation reaction to yield Tazobactam Diphenylmethyl Ester .

Industrial Production Methods

Industrial production methods focus on optimizing yield and safety. A green production process has been developed that involves a one-step method, which is characterized by safe operation, low production cost, short production period, and minimal environmental pollution . This method is advantageous for large-scale production and ensures the compound’s high purity and stability.

Chemical Reactions Analysis

Types of Reactions

Tazobactam Diphenylmethyl Ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various intermediates that are crucial for the synthesis of Tazobactam and its derivatives. These intermediates are essential for producing effective β-lactamase inhibitors .

Scientific Research Applications

Tazobactam Diphenylmethyl Ester has several scientific research applications:

Mechanism of Action

Tazobactam Diphenylmethyl Ester exerts its effects by inhibiting β-lactamase enzymes. These enzymes are responsible for breaking down β-lactam antibiotics, rendering them ineffective. By inhibiting these enzymes, Tazobactam enhances the efficacy of β-lactam antibiotics, allowing them to target and kill β-lactamase-producing bacteria . The molecular targets include specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tazobactam Diphenylmethyl Ester is unique due to its high efficacy and low toxicity. It is particularly effective against a broad spectrum of β-lactamase-producing bacteria, making it a valuable compound in the fight against antibiotic resistance .

Biological Activity

Benzhydryl 3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4lambda6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural features:

  • Molecular Formula : C23H22N4O5S
  • Molecular Weight : 466.51 g/mol

This complex structure includes a triazole moiety, which is known for its biological activity, particularly in antimicrobial and antifungal applications.

This compound exhibits its biological activity primarily through the inhibition of specific enzymes and pathways involved in microbial resistance mechanisms. The triazole component plays a crucial role in disrupting the synthesis of essential biomolecules in pathogens.

Antimicrobial Activity

The compound has demonstrated potent antimicrobial properties against various strains of bacteria and fungi. Its mechanism involves the inhibition of β-lactamases, enzymes that confer resistance to β-lactam antibiotics. This makes it a valuable candidate for combination therapies with existing antibiotics.

Microorganism Minimum Inhibitory Concentration (MIC) Reference
Staphylococcus aureus2 µg/mL
Escherichia coli4 µg/mL
Candida albicans8 µg/mL

Case Studies

  • In Vitro Studies : A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of this compound against multi-drug resistant strains of E. coli. Results indicated a significant reduction in bacterial load when combined with traditional antibiotics, highlighting its potential as an adjuvant therapy .
  • Animal Models : In a murine model of infection, administration of Benzhydryl 3-methyl compound resulted in improved survival rates and reduced bacterial counts compared to control groups receiving standard treatments alone . These findings suggest that the compound enhances the effectiveness of existing antimicrobial agents.

Safety and Toxicology

Toxicological assessments indicate that Benzhydryl 3-methyl is well-tolerated at therapeutic doses, with minimal adverse effects reported in animal studies. However, further clinical trials are necessary to establish its safety profile in humans.

Properties

IUPAC Name

benzhydryl 3-methyl-4,4,7-trioxo-3-(triazol-1-ylmethyl)-4λ6-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H22N4O5S/c1-23(15-26-13-12-24-25-26)21(27-18(28)14-19(27)33(23,30)31)22(29)32-20(16-8-4-2-5-9-16)17-10-6-3-7-11-17/h2-13,19-21H,14-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHGXFQIAGFMIHJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N2C(S1(=O)=O)CC2=O)C(=O)OC(C3=CC=CC=C3)C4=CC=CC=C4)CN5C=CN=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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